molecular formula C24H23ClN6O3 B2464417 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1216843-94-5

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2464417
CAS No.: 1216843-94-5
M. Wt: 478.94
InChI Key: XELXZTQAKQUBAY-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase (AChE) inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

The compound interacts with the enzyme acetylcholinesterase, a key enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter . By inhibiting this enzyme, the compound can potentially increase the levels of acetylcholine in the brain, which could help alleviate symptoms of diseases characterized by decreased cholinergic transmission .

Cellular Effects

The effects of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one on cells are not fully understood. As an acetylcholinesterase inhibitor, it could potentially influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It binds to the active site of the enzyme, inhibiting its activity and leading to an increase in acetylcholine levels

Metabolic Pathways

Given its potential role as an acetylcholinesterase inhibitor, it may interact with enzymes and cofactors involved in the metabolism of acetylcholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications:

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3/c1-34-21-5-3-2-4-20(21)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-19(26-31)17-6-8-18(25)9-7-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXZTQAKQUBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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